molecular formula C11H19ClO B13943238 2-tert-Butylcyclohexane-1-carbonyl chloride CAS No. 96188-52-2

2-tert-Butylcyclohexane-1-carbonyl chloride

Cat. No.: B13943238
CAS No.: 96188-52-2
M. Wt: 202.72 g/mol
InChI Key: BLEFFJIHHNLKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C11H19ClO. It is a derivative of cyclohexane, where a tert-butyl group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2-tert-butylcyclohexanone. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

Major Products:

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Carboxylic Acids: Produced through hydrolysis.

Scientific Research Applications

2-tert-Butylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the carbonyl chloride group. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. This combination of structural features makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

96188-52-2

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

2-tert-butylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C11H19ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3

InChI Key

BLEFFJIHHNLKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.